molecular formula C18H13BrF2O3 B3287304 Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate CAS No. 843614-83-5

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate

Cat. No.: B3287304
CAS No.: 843614-83-5
M. Wt: 395.2 g/mol
InChI Key: PUEMYJMGVOVIMD-UHFFFAOYSA-N
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Description

Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is a complex organic compound characterized by its bromine and fluorine atoms on a phenanthrene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the bromination and fluorination of phenanthrene derivatives followed by esterification. The reaction conditions often require the use of strong acids or bases, and careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry and Biology: Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets may lead to the development of new drugs for various diseases.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors.

Comparison with Similar Compounds

  • Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate: Similar structure but with a fluorine atom instead of a hydroxyl group.

  • Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-methoxypropanoate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate stands out due to its hydroxyl group, which imparts different chemical properties compared to its fluorinated and methoxylated counterparts. This difference can lead to variations in reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2O3/c1-18(23,17(22)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8,23H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMYJMGVOVIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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